molecular formula C5H9IO2 B1609826 Ethyl 2-iodopropionate CAS No. 31253-08-4

Ethyl 2-iodopropionate

Cat. No. B1609826
CAS RN: 31253-08-4
M. Wt: 228.03 g/mol
InChI Key: AVMMXNKUHBWIMU-UHFFFAOYSA-N
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Description

Ethyl 2-iodopropionate is a chemical compound with the CAS Number: 31253-08-4 . It has a molecular weight of 228.03 . It is a liquid at 20°C and is light yellow to yellow to orange in color .


Synthesis Analysis

While specific synthesis methods for Ethyl 2-iodopropionate were not found in the search results, a related compound, Ethyl 2-chloropropionate, has been synthesized and analyzed using online near-infrared spectroscopy . The partial least squares regression (PLSR) quantitative model of the product solution concentration was established and optimized .


Molecular Structure Analysis

The IUPAC name for Ethyl 2-iodopropionate is ethyl 2-iodopropanoate . The InChI code is 1S/C5H9IO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 2-iodopropionate has a boiling point of 79 °C/28 mmHg . It has a density of 1.67 and a refractive index of 1.50 . It should be stored in a dark place, in an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Polymerization Applications Ethyl 2-iodopropionate plays a crucial role in the field of polymer science. Iovu and Matyjaszewski (2003) demonstrated its use in the controlled/living radical polymerization of vinyl acetate. They employed alkyl iodides, including ethyl 2-iodopropionate, as transfer agents to achieve polymers with predetermined molecular weights and low polydispersity. This process allows for the synthesis of polymers with precise molecular characteristics (Iovu & Matyjaszewski, 2003).

Chemical Synthesis In chemical synthesis, ethyl 2-iodopropionate has been utilized in various reactions. For instance, Zhang et al. (2021) reported its use in a microwave-assisted, nickel-catalyzed rapid reductive coupling process. This method was efficient for converting ethyl 3-iodopropionate to diethyl adipate, an important chemical used in the production of high-performance polymers (Zhang et al., 2021).

Organometallic Chemistry Ethyl 2-iodopropionate is also significant in organometallic chemistry. Fukuzawa et al. (1990) explored its reaction with lanthanoid metals, producing lanthanoid ester homoenolates. These compounds have shown potential in homo-Reformatskii type reactions with carbonyl compounds (Fukuzawa et al., 1990).

Application in Synthesis of Bioactive Compounds The compound has been used in the synthesis of bioactive compounds as well. Corrodi et al. (1957) utilized ethyl α-iodopropionate in the synthesis of furanone derivatives, which were further converted to a mixture of muscarin and its stereoisomers. These compounds have potential applications in pharmacology and biochemistry (Corrodi et al., 1957).

Safety And Hazards

Ethyl 2-iodopropionate is classified as a warning hazard . It can cause skin irritation (H315) and serious eye irritation (H319) . It is also classified as a flammable liquid (H227) . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

ethyl 2-iodopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMMXNKUHBWIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448465
Record name ETHYL 2-IODOPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-iodopropionate

CAS RN

31253-08-4
Record name ETHYL 2-IODOPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-Iodopropionate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
P Renaud, C Ollivier, P Panchaud - Angewandte Chemie, 2002 - Wiley Online Library
… As expected, other enolate radicals react with similar efficiency, as demonstrated by the reaction of ethyl 2-iodopropionate with 1-octene, affording 5 in 75 % yield (entry 7). The reaction …
Number of citations: 133 onlinelibrary.wiley.com
S Tsuboi, K Shimozuma, A Takeda - The Journal of Organic …, 1980 - ACS Publications
… We have found that the sodium salt of 1 reacts with ethyl 2-iodopropionate in dimethylformamide (DMF) at 100 C to give C-alkylated product 2 in almost quantitative yield. On theother …
Number of citations: 37 pubs.acs.org
IM Aladzheva, OV Bykhovskaya, PV Petrovskii… - Russian Chemical …, 2007 - Springer
… At the same time, the use of ethyl 2 iodopropionate (5b) instead of ethyl 2 bromopro pionate (5b) allowed us to increase the yield of 4d from 33 to 59%. † … e From ethyl 2 iodopropionate. …
Number of citations: 7 link.springer.com
F Stoffelbach, R Poli, S Maria, P Richard - Journal of organometallic …, 2007 - Elsevier
… On the other hand, compound CpMoI 2 (iPr 2 dad) has a greater ATRP catalytic activity than the dichloro analogue and yields f = 1 for MA and ethyl 2-iodopropionate as initiator. Under …
Number of citations: 41 www.sciencedirect.com
P Panchaud, C Ollivier, P Renaud… - The Journal of Organic …, 2004 - ACS Publications
… As expected, other enolate radicals react with similar efficiency, as demonstrated by the reaction of ethyl 2-iodopropionate with 1-octene affording azide 1e in 75% yield (entry 7). The …
Number of citations: 109 pubs.acs.org
D Caputo - 2018 - ora.ox.ac.uk
… A analogue to the drug Flurbiprofen was synthesised in excellent yield in just two steps from ethyl 2-iodopropionate and 1. …
Number of citations: 3 ora.ox.ac.uk
P Panchaud, L Chabaud, Y Landais… - … A European Journal, 2004 - Wiley Online Library
… Even more interesting, the carboazidation of 5-bromopent-1-ene and 6-bromocyclohex-1-ene with ethyl 2-iodoacetate and ethyl 2-iodopropionate affords the azido esters 26 a–d, which …
S Liu, H Feng, T Li, Y Wang, N Rong, W Yang - Green Chemistry, 2020 - pubs.rsc.org
… 90 wt% DL-LA (C 3 H 6 O 3 ), PA (C 3 H 6 O 2 ), ethyl 2-iodopropionate, sodium iodide (NaI), TEMPO, lithium iodide (LiI), and sodium bromide (NaBr) were purchased from Aladdin; 3-…
Number of citations: 18 pubs.rsc.org
RD Smillie - 1972 - open.library.ubc.ca
… Conversion of 123 Into the corresponding n-butylthiomethylene derivative (131), followed by alkylation of the latter with ethyl 2-iodopropionate and successive removal of the n-…
Number of citations: 3 open.library.ubc.ca
LG Wolgemuth - 1959 - repository.arizona.edu
… The ethyl 2-iodopropionate was prepared by treating betapropiolactone or its polymer with constant boiling hydroiodic acid. The yield is very good. The free acid was then esterified by …
Number of citations: 0 repository.arizona.edu

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